What are the physical and chemical properties of 2-Chloro-5-fluoroisonicotinic acid?
What are the physical and chemical properties of 2-Chloro-5-fluoroisonicotinic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoroisonicotinic acid (CAS No. 884494-74-0) is a halogenated pyridinecarboxylic acid derivative that serves as a valuable building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents on the pyridine ring, make it a versatile intermediate for the synthesis of complex molecular architectures and novel pharmaceutical agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines key safety and handling protocols, and discusses its potential applications in drug discovery based on the reactivity of its structural class.
Chemical Identity and Physical Properties
2-Chloro-5-fluoroisonicotinic acid, also known by its IUPAC name 2-chloro-5-fluoropyridine-4-carboxylic acid, is a solid organic compound.[1] The strategic placement of an electron-withdrawing fluorine atom and a reactive chlorine atom on the pyridine ring, combined with the carboxylic acid functionality, creates a molecule with multiple reaction sites for synthetic elaboration.
Table 1: Physical and Chemical Properties of 2-Chloro-5-fluoroisonicotinic Acid
| Property | Value | Source(s) |
| CAS Number | 884494-74-0 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)F)C(=O)O | [1] |
| InChIKey | MEDPACAROROBNJ-UHFFFAOYSA-N | [1] |
| Appearance | Solid / Powder | N/A |
| pKa (Predicted) | 2.07 ± 0.10 | [1] |
| Topological Polar Surface Area | 50.2 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Note: Many physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined experimentally.
Synthesis and Reactivity
While specific, detailed synthetic protocols for 2-Chloro-5-fluoroisonicotinic acid are not extensively documented in peer-reviewed journals, methods for analogous compounds, such as the nicotinic acid isomer, are available. A common strategy involves the selective catalytic hydrogenation and subsequent hydrolysis of a dichlorinated precursor, such as a 2,6-dichloro-5-fluoronicotinate ester.[2] This approach selectively removes the chlorine atom at the 6-position.
The chemical reactivity of 2-Chloro-5-fluoroisonicotinic acid is governed by its three key functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (e.g., via activation with coupling agents), and reduction.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.
-
Pyridine Ring: The ring itself can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, often at the C-Cl bond, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The workflow for utilizing this intermediate in a drug discovery context typically follows a logical progression from functionalization to biological screening.
Figure 1: A generalized workflow illustrating the use of 2-Chloro-5-fluoroisonicotinic acid as a scaffold in a drug discovery program.
Applications in Drug Discovery
Halogenated heterocyclic compounds are ubiquitous in modern pharmaceuticals. The inclusion of chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3]
2-Chloro-5-fluoroisonicotinic acid is a building block for creating novel compounds for therapeutic areas where mitochondrial dysfunction, cancer, or fibrosis are implicated.[4] Its structure allows for the precise installation of pharmacophores that can interact with biological targets. For example, the carboxylic acid can serve as a hydrogen bond donor/acceptor or a handle for prodrug strategies, while the chloro- and fluoro-substituted pyridine core acts as a rigid scaffold to orient other functional groups.
Analytical Characterization
Table 2: Standard Analytical Protocols
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirm structure by analyzing chemical shifts and coupling constants of the two aromatic protons on the pyridine ring. |
| ¹³C NMR | Identify the six distinct carbon signals, including the carbonyl carbon and the carbons bonded to chlorine and fluorine. |
| ¹⁹F NMR | Observe a single resonance for the fluorine atom, with coupling to adjacent protons. |
| Mass Spec (MS) | Determine the molecular weight and confirm the isotopic pattern characteristic of a monochlorinated compound. |
| HPLC/UPLC | Assess purity by detecting and quantifying any impurities. |
Exemplary Protocol: Purity Assessment by HPLC
-
Objective: To determine the purity of a sample of 2-Chloro-5-fluoroisonicotinic acid.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., ~254 nm).
-
Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
-
Self-Validation: The protocol's validity is ensured by running a blank (solvent only) to establish a baseline and using a well-characterized standard if available. The reproducibility of the retention time and peak area across multiple injections confirms system stability.
Safety, Handling, and Storage
As a research chemical, 2-Chloro-5-fluoroisonicotinic acid requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If swallowed or inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[1]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Conclusion
2-Chloro-5-fluoroisonicotinic acid is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in pharmaceutical and agrochemical research. While detailed experimental data in the public domain is limited, its structural features suggest a rich and versatile reactivity profile. By applying established synthetic methodologies for related compounds and adhering to strict safety protocols, researchers can effectively leverage this building block to advance their discovery programs.
References
- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (Patent No. CN100355732C).
-
Nuclear Medicine and Biology. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. 29(8), 817-823. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Substituted cyanopyrrolidines with activity as usp30 inhibitors. (Patent No. WO2020212351A1).
-
ChemBK. (n.d.). 2-Chloro-5-fluoronicotinic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-174. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020212351A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]
(Image depicting the general reaction of 2-Chloro-5-fluoroisonicotinic acid with a primary or secondary amine (R1R2NH) using HATU and a base like DIPEA to form the corresponding amide.)
(Image depicting the general reaction of 2-Chloro-5-fluoroisonicotinic acid with an alcohol (R-OH) in the presence of a catalytic amount of strong acid (H₂SO₄) to form the corresponding ester and water.)
(Image depicting the general reaction of a 2-Chloro-5-fluoroisonicotinic acid derivative (ester or amide) with an arylboronic acid (Ar-B(OH)₂) using a Pd catalyst, a ligand, and a base to form the 2-aryl derivative.)
(Image depicting the general reaction of a 2-Chloro-5-fluoroisonicotinic acid derivative (ester or amide) with an amine (R1R2NH) using a Pd catalyst, a specialized ligand, and a strong base to form the 2-amino derivative.)

